molecular formula C15H20N6O B2825872 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2415471-90-6

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2825872
CAS No.: 2415471-90-6
M. Wt: 300.366
InChI Key: MWFOWUVYHQNLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its structure, featuring a piperazine linker between two substituted pyrimidine rings, is characteristic of scaffolds commonly investigated for their potential pharmacological properties. Pyrimidine-based compounds are recognized as privileged structures in medicinal chemistry due to their versatile ability to interact with a wide range of biological targets . They are frequently explored as core structures in therapeutic agents for various conditions, including anti-infectives, anticancer drugs, and treatments for neurological disorders . The piperazine moiety is a common pharmacophore known to contribute favorably to a molecule's solubility and its ability to engage with enzymatic targets. Researchers may find this compound valuable as a building block or intermediate for the synthesis of novel chemical libraries, or for investigating structure-activity relationships (SAR) in projects targeting kinase enzymes or other adenosine triphosphate (ATP)-binding sites. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-11-12(2)16-9-19-15(11)21-6-4-20(5-7-21)13-8-14(22-3)18-10-17-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOWUVYHQNLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxypyrimidine Intermediate: The starting material, 6-methoxypyrimidine, is synthesized through the reaction of 4-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.

    Piperazine Substitution: The methoxypyrimidine intermediate is then reacted with piperazine under reflux conditions to form 4-(6-methoxypyrimidin-4-yl)piperazine.

    Dimethylpyrimidine Coupling: Finally, the 4-(6-methoxypyrimidin-4-yl)piperazine is coupled with 5,6-dimethylpyrimidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

    Oxidation: N-oxides of the pyrimidine rings.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anti-cancer drugs.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog: 2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (BK81815)

Key Differences :

  • The 6-ethyl-5-fluoro substituents on the second pyrimidine (vs. 6-methoxy in the target compound) increase lipophilicity and electronic effects, which may alter binding to hydrophobic enzyme pockets .
  • Molecular Weight : 356.44 g/mol (BK81815) vs. ~351.42 g/mol (target compound, estimated as C₁₇H₂₃N₇O).
  • Bioactivity : Fluorine often improves metabolic stability, while methoxy groups (electron-donating) may enhance hydrogen-bonding interactions with targets like kinases or GPCRs.

Table 1: Physicochemical Comparison

Property Target Compound BK81815 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Molecular Formula C₁₇H₂₃N₇O (estimated) C₁₉H₂₅FN₆ C₁₀H₁₇N₅
Key Substituents 5,6-dimethyl; 6-methoxy 2-cyclopropyl; 6-ethyl-5-fluoro 4-methyl; piperidine (vs. piperazine)
Hydrogen Bond Donors 1 (piperazine NH) 1 (piperazine NH) 2 (amine and piperidine NH)
Calculated logP ~2.1 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~1.8 (lower lipophilicity)

Piperazine vs. Piperidine-Containing Analogs

The compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () replaces piperazine with piperidine, reducing hydrogen-bonding capacity (one NH vs. two NH groups in piperazine).

Fused-Ring Systems (Pyrazolotriazolopyrimidines)

describes pyrazolo[3,4-d]pyrimidine and triazolopyrimidine derivatives, which exhibit fused-ring systems. These structures are more planar and rigid, favoring intercalation into DNA or enzyme active sites. However, reduced solubility and synthetic complexity may limit their utility compared to the target compound’s simpler scaffold .

Substitution Patterns in Piperazine-Linked Compounds

highlights a compound with a benzisoxazolylpiperidinyl group, demonstrating how substituents on the piperazine/piperidine ring influence bioactivity. Fluorine in benzisoxazole (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound, suggesting divergent electronic interactions with targets like serotonin receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine, and what methodologies ensure high yield and purity?

  • Methodology : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine ring formation : Using Mannich reactions or condensation of formaldehyde with secondary amines under controlled pH and temperature .
  • Pyrimidine functionalization : Substitution reactions at the 4-position of the pyrimidine ring with activated intermediates (e.g., chloropyrimidines) in polar aprotic solvents like DMF or DCM .
  • Purification : Column chromatography (silica gel, gradient elution) and crystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
    • Critical Parameters : Temperature control (<5°C during exothermic steps) and anhydrous conditions prevent side reactions. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation, including piperazine chair conformation and pyrimidine planarity (e.g., C4 puckering in heterocyclic rings) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 369.18) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its research utility?

  • Properties :

  • Solubility : Limited aqueous solubility (logP ~2.8) necessitates DMSO or PEG-400 as solvents for in vitro assays .
  • Stability : Hydrolytically stable at pH 4–8 but degrades under UV light, requiring storage in amber vials .
  • Thermal Behavior : Melting point >200°C (DSC analysis), compatible with high-temperature reactions .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

  • Mechanistic Studies :

  • Enzyme inhibition : Assayed via fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (e.g., IC₅₀ <10 µM against kinase targets) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists in GPCR models) quantify competitive inhibition .
    • In vitro models : Cell viability assays (MTT, ATP-luciferase) in cancer lines (e.g., HepG2, MCF-7) reveal dose-dependent cytotoxicity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Strategies :

  • Dose-response re-evaluation : Confirm activity thresholds using standardized protocols (e.g., EC₅₀ curves with Hill slope analysis) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or methyl-substituted variants) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell passage number or serum concentration .

Q. What challenges arise in optimizing the compound’s pharmacokinetic properties, and how are they addressed?

  • ADME Challenges :

  • Metabolic stability : Microsomal assays (human liver microsomes) identify rapid CYP3A4-mediated oxidation. Solutions include deuterium incorporation or steric shielding .
  • Blood-brain barrier (BBB) penetration : LogD adjustments (targeting 1–3) and P-glycoprotein efflux assays improve CNS bioavailability .
    • In vivo Models : Pharmacokinetic profiling in rodents (IV/PO administration) guides formulation optimization (e.g., nanocrystal suspensions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.